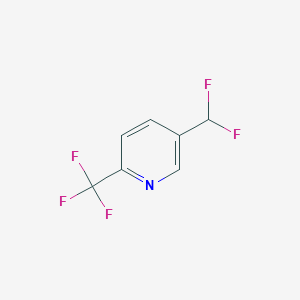

5-(Difluoromethyl)-2-(trifluoromethyl)pyridine

Description

Properties

Molecular Formula |

C7H4F5N |

|---|---|

Molecular Weight |

197.10 g/mol |

IUPAC Name |

5-(difluoromethyl)-2-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C7H4F5N/c8-6(9)4-1-2-5(13-3-4)7(10,11)12/h1-3,6H |

InChI Key |

RGLDNTRTJCRCLB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1C(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Halogen Exchange via Nucleophilic Aromatic Substitution

A notable method involves the nucleophilic aromatic substitution (halogen exchange) on a chlorinated trifluoromethyl pyridine precursor. For example, 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine can be reacted with cesium fluoride (CsF) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) under controlled heating (105–115°C) for extended periods (~46 hours) to yield 2,3-difluoro-5-(trifluoromethyl)pyridine with moderate isolated yield (~48.4%) after purification by distillation and aqueous extraction. The product structure is confirmed by nuclear magnetic resonance (NMR) and elemental analysis, showing high purity and minimal chlorine content.

This method is advantageous for its selectivity and ability to introduce fluorine atoms at specific positions, critical for tuning biological activity.

Fluorination of Trichloromethylpyridine Precursors Using Hydrogen Fluoride

Another industrially relevant approach is the fluorination of trichloromethyl-substituted pyridines using anhydrous hydrogen fluoride (HF) in the presence of iron-based catalysts (FeCl3 or FeCl2). For instance, 2,3-dichloro-5-(trichloromethyl)pyridine is treated with HF at elevated temperatures (150–190°C, optimally 160–180°C) for 1 to 48 hours. The reaction proceeds with continuous addition of HF, and the trifluoromethylpyridine product vaporizes as it forms due to its lower boiling point, allowing continuous separation and purification.

This vapor-phase fluorination technique enables continuous production and high purity of trifluoromethylpyridine derivatives, which can be further functionalized to obtain difluoromethyl-substituted analogs.

Stepwise Vapor-Phase Chlorination and Fluorination

A combined vapor-phase chlorination followed by fluorination has been reported for the synthesis of trifluoromethylpyridines. In a fluidized-bed reactor, methyl groups on picoline derivatives are first chlorinated, then fluorinated to produce trifluoromethylpyridine intermediates. Subsequent nuclear chlorination yields chlorinated trifluoromethylpyridines, which can be converted into difluoromethyl derivatives through further fluorination or substitution reactions.

This method is industrially scalable and allows for selective substitution patterns on the pyridine ring.

Purification and Recycling in Fluorination Processes

Processes involving HF fluorination often generate mixtures containing partially fluorinated chlorofluoropyridines. These impurities are separated by distillation, and unreacted starting materials along with byproducts are recycled back into the reaction system to improve overall efficiency and reduce waste.

Comparative Data Table of Preparation Methods

Research Outcomes and Practical Considerations

The halogen exchange method provides a reliable route to difluoromethyl-substituted trifluoromethylpyridines with confirmed structural integrity and purity, though yields are moderate and reaction times are long.

HF fluorination methods are scalable and industrially favored due to continuous operation and ease of product isolation by vaporization, but require careful handling of hazardous reagents and corrosion-resistant equipment.

Stepwise chlorination and fluorination allow for tailored substitution patterns, which is critical for the synthesis of specific derivatives used in herbicides and pharmaceuticals.

Recycling of unreacted materials and byproducts in HF fluorination processes enhances sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2SO4, and acetic acid.

Reduction: LiAlH4, NaBH4, ethanol, and tetrahydrofuran (THF).

Substitution: Amines, thiols, dimethylformamide (DMF), and elevated temperatures.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Amino or thio-substituted pyridine derivatives.

Scientific Research Applications

5-(Difluoromethyl)-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to target proteins and enzymes, leading to modulation of their activity . The compound may inhibit or activate specific signaling pathways, resulting in desired biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Effects on Physicochemical Properties

Fluorinated pyridines exhibit distinct electronic and steric profiles depending on substituent type and position. Below is a comparative analysis:

Key Observations :

- Electron-Withdrawing Effects : Trifluoromethyl (-CF$3$) and difluoromethyl (-CF$2$H) groups reduce electron density on the pyridine ring, enhancing resistance to oxidative metabolism .

- Steric vs.

- Toxicity Considerations: Amino-substituted analogs (e.g., 5-Amino-2-(trifluoromethyl)pyridine) may pose neurotoxic risks, whereas halogenated derivatives (e.g., chloro or fluoro) are generally safer .

Antiparasitic Agents

Pyridine derivatives with trifluoromethyl groups are prominent in antiparasitic drug development. For example:

- UDO and UDD (pyridine-based CYP51 inhibitors) show efficacy against T. cruzi comparable to posaconazole .

- 5-(Difluoromethyl)-2-(trifluoromethyl)pyridine may serve as a precursor for similar inhibitors, leveraging fluorine’s ability to enhance target affinity and pharmacokinetics .

Agrochemicals

Fluorinated pyridines are critical in agrochemical synthesis. For instance:

- 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine exhibits herbicidal and insecticidal activity due to synergistic effects of fluorine and chloro substituents .

- The difluoromethyl group in 5-(Difluoromethyl)-2-(trifluoromethyl)pyridine could enhance soil persistence and pest resistance in analogous compounds.

Biological Activity

5-(Difluoromethyl)-2-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C8H6F5N and a molecular weight of 227.13 g/mol. Its structure features both difluoromethyl and trifluoromethyl groups attached to a pyridine ring, enhancing its lipophilicity and metabolic stability, which are critical for biological activity.

Research indicates that 5-(Difluoromethyl)-2-(trifluoromethyl)pyridine can effectively bind to various biological targets. The mechanism involves hydrogen bonding facilitated by the acidic proton of the difluoromethyl group, influencing enzyme activities and protein functions. This interaction profile suggests potential therapeutic applications across different biological pathways.

Biological Activity Overview

The compound has been investigated for several biological activities, including:

- Enzyme Modulation : It alters enzyme activities through hydrogen bonding interactions, which may affect metabolic pathways.

- Antiviral Properties : Preliminary studies suggest that it may exhibit antiviral activity, although specific viral targets have not been extensively characterized.

- Cytotoxicity : The compound has shown selective cytotoxic effects on cancer cell lines, indicating potential use in oncology.

Case Studies

- Cytotoxic Activity : In vitro studies demonstrated that 5-(Difluoromethyl)-2-(trifluoromethyl)pyridine exhibited significant inhibitory effects on various cancer cell lines. For instance, it displayed a notable IC50 value against MDA-MB-231 triple-negative breast cancer cells, indicating its potential as a therapeutic agent in cancer treatment .

- Pharmacokinetic Profile : A study reported that the compound had an oral bioavailability of 31.8% with a clearance rate of 82.7 mL/h/kg following intravenous administration. Importantly, it did not show acute toxicity in animal models at high doses (up to 2000 mg/kg), highlighting its safety profile .

- Comparative Analysis : When compared with structurally similar compounds, 5-(Difluoromethyl)-2-(trifluoromethyl)pyridine demonstrated superior metabolic stability and binding affinity to target proteins, making it a promising candidate for further drug development.

Comparison of Biological Activities

| Compound Name | IC50 (μM) | Bioavailability (%) | Clearance (mL/h/kg) | Toxicity Level |

|---|---|---|---|---|

| 5-(Difluoromethyl)-2-(trifluoromethyl)pyridine | 0.126 (MDA-MB-231) | 31.8 | 82.7 | No acute toxicity (2000 mg/kg) |

| 5-Fluorouracil | 17.02 (MCF-7) | N/A | N/A | Moderate toxicity |

| Other Trifluoromethyl Compounds | Varies | Varies | Varies | Varies |

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 5-(Difluoromethyl)-2-(trifluoromethyl)pyridine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via halogenation and fluorination steps. For example, chloromethylation of a precursor pyridine derivative followed by fluorination using agents like SF₄ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions. Reaction temperature (e.g., 0–80°C) and solvent polarity (e.g., DCM vs. THF) significantly impact yield . Continuous flow reactors improve scalability and purity by maintaining precise control over exothermic fluorination steps . Purity is typically verified via ¹⁹F NMR and GC-MS.

Q. How can researchers ensure the purity of 5-(Difluoromethyl)-2-(trifluoromethyl)pyridine, and what analytical techniques are critical for characterization?

- Methodological Answer : Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (using ethanol/water mixtures) is standard. Analytical validation requires:

- ¹H/¹⁹F NMR : To confirm substitution patterns and fluorination efficiency.

- HRMS : For molecular weight confirmation.

- HPLC : To detect trace impurities (<0.5%) .

Q. What are the key physical and chemical properties of 5-(Difluoromethyl)-2-(trifluoromethyl)pyridine relevant to its stability in experimental settings?

- Methodological Answer : The compound’s stability is influenced by:

- Lipophilicity (logP ~2.8): Affects solubility in aqueous buffers; DMSO or acetonitrile is recommended for stock solutions.

- Hydrolytic sensitivity : The difluoromethyl group is prone to hydrolysis under strongly acidic/basic conditions (pH <2 or >10). Storage at −20°C in inert atmospheres (argon) is advised .

Advanced Research Questions

Q. How do the electronic effects of difluoromethyl and trifluoromethyl substituents influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The electron-withdrawing nature of both groups activates the pyridine ring toward nucleophilic aromatic substitution but may deactivate it in Pd-catalyzed couplings. Computational studies (DFT) suggest that the trifluoromethyl group at C2 increases electrophilicity at C4/C6 positions, enabling regioselective functionalization. Optimized conditions include using Pd(PPh₃)₄, K₂CO₃ in dioxane/water (3:1) at 90°C .

Q. What strategies resolve contradictions in reported biological activity data for 5-(Difluoromethyl)-2-(trifluoromethyl)pyridine derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) often arise from:

- Purity variability : Rigorous batch-to-batch QC (e.g., HPLC ≥99%) is critical.

- Solvent effects : DMSO concentrations >1% may alter protein conformation.

- Metabolic stability : Use hepatic microsome assays (human/rat) to assess CYP450-mediated degradation .

Q. How can computational modeling predict the binding affinity of 5-(Difluoromethyl)-2-(trifluoromethyl)pyridine derivatives to biological targets (e.g., kinases)?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to study interactions. The trifluoromethyl group’s steric bulk and hydrophobic character enhance binding to kinase ATP pockets, while the difluoromethyl group’s polarity modulates selectivity. Free energy perturbation (FEP) calculations refine predictions of substituent effects .

Q. What are the challenges in scaling up the synthesis of 5-(Difluoromethyl)-2-(trifluoromethyl)pyridine for in vivo studies, and how are they addressed?

- Methodological Answer : Key challenges include:

- Exothermic fluorination : Mitigated via flow chemistry with temperature-controlled reactors.

- Byproduct formation : Optimized stoichiometry (e.g., 1.2 eq DAST) and real-time monitoring via inline IR spectroscopy.

- Purification : Switch from column chromatography to fractional distillation for >50 g batches .

Comparative and Mechanistic Questions

Q. How does the position of fluorinated substituents (e.g., difluoromethyl at C5 vs. C3) alter the compound’s metabolic stability?

- Methodological Answer : Comparative studies using LC-MS/MS show that C5-difluoromethyl derivatives exhibit longer half-lives (t₁/₂ >4 h in human hepatocytes) due to reduced oxidative metabolism by CYP3A4. In contrast, C3-substituted analogs are rapidly glucuronidated .

Q. What role do fluorine atoms play in enhancing the compound’s bioavailability compared to non-fluorinated analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.